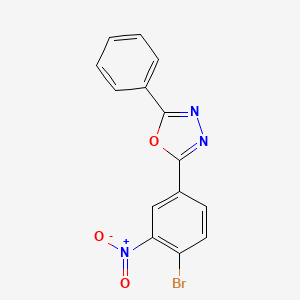

![molecular formula C14H26N2O4S B5549617 N-{3-[(3R*,4R*)-3-cyclobutyl-3-hydroxy-4-methylpyrrolidin-1-yl]-3-oxopropyl}-N-methylmethanesulfonamide](/img/structure/B5549617.png)

N-{3-[(3R*,4R*)-3-cyclobutyl-3-hydroxy-4-methylpyrrolidin-1-yl]-3-oxopropyl}-N-methylmethanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of molecules related to N-{3-[(3R*,4R*)-3-cyclobutyl-3-hydroxy-4-methylpyrrolidin-1-yl]-3-oxopropyl}-N-methylmethanesulfonamide involves complex organic reactions, including asymmetric cyclopropanations and reductions of cyclic sulfonamides. For instance, the asymmetric cyclopropanation catalyzed by rhodium(II) N-(arylsulfonyl)prolinate demonstrates a general method for the synthesis of functionalized cyclopropanes, indicating a pathway that could potentially be adapted for the synthesis of compounds like N-{3-[(3R*,4R*)-3-cyclobutyl-3-hydroxy-4-methylpyrrolidin-1-yl]-3-oxopropyl}-N-methylmethanesulfonamide (Davies et al., 1996).

Molecular Structure Analysis

The crystal structure analysis of related sulfonamide compounds, such as N-methylmethanesulfonamide, provides insights into the molecular conformation and interactions within similar molecules. For example, N-methylmethanesulfonamide exhibits a gauche conformation between the methyl group and the amide N atom, hinting at potential structural behaviors of complex sulfonamides (Higgs et al., 2002).

Chemical Reactions and Properties

The chemical reactivity and transformations of sulfonamide-related compounds offer insights into the behavior of N-{3-[(3R*,4R*)-3-cyclobutyl-3-hydroxy-4-methylpyrrolidin-1-yl]-3-oxopropyl}-N-methylmethanesulfonamide. Studies such as the gold(I)-catalyzed intramolecular hydroamination and ring-opening of sulfonamide-substituted cyclopropylcarbinols provide valuable information on the potential chemical reactions this compound could undergo, showing the versatility and reactivity of sulfonamide derivatives (Zhang et al., 2012).

Physical Properties Analysis

Physical properties, such as solubility and crystal structure, play a crucial role in the application and study of chemical compounds. The analysis of compounds like N-methylmethanesulfonamide at low temperatures reveals specific physical characteristics that could be similar in N-{3-[(3R*,4R*)-3-cyclobutyl-3-hydroxy-4-methylpyrrolidin-1-yl]-3-oxopropyl}-N-methylmethanesulfonamide, providing insights into its behavior under various conditions (Higgs et al., 2002).

Chemical Properties Analysis

Understanding the chemical properties, such as reactivity with other compounds and stability, is essential for the application of N-{3-[(3R*,4R*)-3-cyclobutyl-3-hydroxy-4-methylpyrrolidin-1-yl]-3-oxopropyl}-N-methylmethanesulfonamide. Research on sulfonamide compounds and their interactions, like the studies on acid-catalyzed intramolecular cyclization of sulfonamides, can shed light on the chemical properties and potential applications of this compound (Gazizov et al., 2017).

Wissenschaftliche Forschungsanwendungen

Asymmetric Synthesis and Catalysis

The compound's structural features, such as the pyrrolidine ring and sulfonamide group, are common in asymmetric synthesis and catalysis. For example, studies have shown that rhodium N-(arylsulfonyl)prolinate catalyzed decomposition of vinyldiazomethanes in the presence of alkenes leads to a highly diastereoselective and enantioselective synthesis of functionalized cyclopropanes (Davies et al., 1996). This indicates that similar structural moieties in the compound could be utilized in asymmetric synthesis, leveraging the cyclobutyl and methylpyrrolidin-1-yl groups for enantioselective catalysis.

Drug Metabolism Studies

In drug metabolism studies, compounds with sulfonamide groups, similar to the one , have been used to understand metabolic pathways. For instance, the biocatalysis approach to drug metabolism using microbial systems has been demonstrated to produce mammalian metabolites of biaryl-bis-sulfonamide AMPA receptor potentiators (Zmijewski et al., 2006). This suggests that "N-{3-[(3R*,4R*)-3-cyclobutyl-3-hydroxy-4-methylpyrrolidin-1-yl]-3-oxopropyl}-N-methylmethanesulfonamide" could potentially be investigated for its metabolic profiles using similar biocatalytic systems.

Synthesis of Heterocyclic Compounds

The synthesis of heterocyclic compounds is another area where such a compound could be relevant. The development of methodologies for synthesizing pyrimidine derivatives, as demonstrated by Šterk et al. (2012), involves steps that could be applicable to the compound , especially considering its complex structure involving a pyrrolidin-1-yl group and a sulfonamide moiety (Šterk et al., 2012).

Thermodynamic Studies

Thermodynamic studies of derivatives of aminomethanesulfonic acid, which share a structural resemblance with the sulfonamide part of the compound, have been conducted to understand the effects of substituents on dissociation thermodynamics (Khoma, 2017). This type of research could provide insights into the physicochemical properties of "N-{3-[(3R*,4R*)-3-cyclobutyl-3-hydroxy-4-methylpyrrolidin-1-yl]-3-oxopropyl}-N-methylmethanesulfonamide" and its interactions in various environments.

Eigenschaften

IUPAC Name |

N-[3-[(3R,4R)-3-cyclobutyl-3-hydroxy-4-methylpyrrolidin-1-yl]-3-oxopropyl]-N-methylmethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O4S/c1-11-9-16(10-14(11,18)12-5-4-6-12)13(17)7-8-15(2)21(3,19)20/h11-12,18H,4-10H2,1-3H3/t11-,14+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRYKYPKKESIWBW-RISCZKNCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC1(C2CCC2)O)C(=O)CCN(C)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@]1(C2CCC2)O)C(=O)CCN(C)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.43 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{3-[(3R*,4R*)-3-cyclobutyl-3-hydroxy-4-methylpyrrolidin-1-yl]-3-oxopropyl}-N-methylmethanesulfonamide (non-preferred name) | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2,5-dimethylphenyl)sulfonyl]-2-(1-naphthyl)acetamide](/img/structure/B5549548.png)

![10,10-dimethyl-2,3,10,11-tetrahydro-8H-imidazo[1,2-c]thiopyrano[4',3':4,5]thieno[3,2-e]pyrimidine hydrochloride](/img/structure/B5549554.png)

![4-[(2-chlorobenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5549566.png)

![(4aS*,7aR*)-1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-4-methyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5549575.png)

![4-{[4-(methylthio)benzylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5549578.png)

![N-[2-(3-chlorophenyl)ethyl]-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5549593.png)

![3-[(ethylamino)sulfonyl]-4-methoxy-N-(2-pyridinylmethyl)benzamide](/img/structure/B5549598.png)

![N-[3-(1-azepanyl)propyl]-2-(hydroxyimino)acetamide](/img/structure/B5549604.png)

![1-(2-chlorophenyl)-2-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethanol](/img/structure/B5549613.png)

![2-cyclopropyl-N-(4-fluorobenzyl)-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5549614.png)

![4-{4-[(5-fluoro-2-methylphenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5549624.png)

![methyl 3-{[(2-ethoxyphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5549627.png)

![2-(4-chlorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5549635.png)